molecular formula C18H20N2O5S B468033 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid CAS No. 651296-74-1

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid

Cat. No.: B468033
CAS No.: 651296-74-1
M. Wt: 376.4g/mol
InChI Key: PUASGXRWQKQFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

The compound’s systematic IUPAC name is 4-oxo-4-[4-(2-phenylethylsulfamoyl)anilino]butanoic acid . Key synonyms include:

  • 4-Oxo-4-((4-(N-phenethylsulfamoyl)phenyl)amino)butanoic acid
  • 4-Oxo-4-[4-(2-phenylethylsulfamoyl)anilino]butanoic acid
  • AN-329/42158871.

Registry Numbers and Database Identifiers

  • CAS Registry Number : 651296-74-1
  • PubChem CID : 1294766
  • Molecular Formula : C₁₈H₂₀N₂O₅S
  • Molecular Weight : 376.4 g/mol
  • SMILES : C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
  • InChI Key : PUASGXRWQKQFMX-UHFFFAOYSA-N.

Historical Context and Discovery

While the exact discovery timeline of this compound remains undocumented in public literature, its structural framework aligns with sulfonamide derivatives, a class historically significant for antimicrobial and antitumor applications. The integration of a phenethylamine moiety suggests design principles aimed at enhancing target specificity, potentially for enzyme inhibition or receptor modulation.

Structural Classification Within Sulfonamide Derivatives

This compound belongs to the arylsulfonamide subclass, characterized by a sulfonamide group (-SO₂NH-) linked to an aromatic ring. Key structural features include:

  • A butanoic acid backbone with a 4-oxo group.
  • A sulfonamide bridge connecting the phenyl ring to a phenethylamine substituent.
  • Hydrogen-bonding motifs from the carboxylic acid (-COOH) and sulfonamide (-SO₂NH-) groups, critical for molecular interactions.

Properties

IUPAC Name

4-oxo-4-[4-(2-phenylethylsulfamoyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-17(10-11-18(22)23)20-15-6-8-16(9-7-15)26(24,25)19-13-12-14-4-2-1-3-5-14/h1-9,19H,10-13H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUASGXRWQKQFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Aminobenzenesulfonyl Chloride

The sulfonamide group is introduced via reaction between 4-aminobenzenesulfonyl chloride and 2-phenylethylamine.

Procedure :

  • Step 1 : 4-Aminobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

  • Step 2 : 2-Phenylethylamine (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.

  • Step 3 : The mixture is stirred at room temperature for 12 hours.

  • Workup : The product is extracted with 5% HCl, washed with brine, and dried over MgSO₄.

Yield : 78–85%.
Characterization :

  • IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.31–7.19 (m, 5H, Ph), 3.42 (t, J = 6.8 Hz, 2H, CH₂NH), 2.91 (t, J = 6.8 Hz, 2H, CH₂Ph).

Butanoic Acid Backbone Preparation

Oxidation of 4-Phenylbutanoic Acid

The 4-oxo group is introduced via oxidation using Tripropylammonium fluorochromate (TriPAFC):

Procedure :

  • Step 1 : 4-Phenylbutanoic acid (1.0 equiv) is dissolved in aqueous acetic acid (70% v/v).

  • Step 2 : TriPAFC (1.5 equiv) is added portionwise at 30°C.

  • Step 3 : The reaction is stirred for 4–6 hours until TLC (ethyl acetate/hexane, 1:1) confirms completion.

Kinetic Parameters :

ParameterValue
Rate Constant (k)2.45 × 10⁻⁴ s⁻¹
Activation Energy58.3 kJ/mol
ΔH‡55.8 kJ/mol
ΔS‡−120 J/(mol·K)

Yield : 92%.

Coupling of Intermediates

Amide Bond Formation

The sulfonamide-phenylamine intermediate is coupled to 4-oxobutanoic acid using carbodiimide chemistry:

Procedure :

  • Step 1 : 4-Oxobutanoic acid (1.0 equiv) and HOBt (1.2 equiv) are dissolved in DMF.

  • Step 2 : EDCl (1.5 equiv) is added, followed by the sulfonamide-phenylamine (1.0 equiv).

  • Step 3 : The mixture is stirred at 25°C for 24 hours.

Workup :

  • Precipitation in ice-water, filtration, and purification via silica gel chromatography (CH₂Cl₂/MeOH, 95:5).

Yield : 65–70%.

Optimization and Scalability

Solvent and Temperature Effects

  • Optimal Solvent : DMF > DMSO > THF (based on coupling efficiency).

  • Temperature : Reactions performed above 30°C led to ketone decomposition.

Large-Scale Adaptations

  • Continuous Flow Synthesis : Patented methods describe telescoped steps with in-line IR monitoring, achieving 85% purity without chromatography.

Analytical Characterization

Spectroscopic Data :

  • MS (ESI+) : m/z 377.4 [M+H]⁺.

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 207.8 (C=O), 174.3 (COOH), 141.2 (S-C), 128.5–126.3 (ArC).

Purity Assessment :

  • HPLC : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid exhibit anticancer properties through mechanisms such as:

  • Histone Deacetylase Inhibition : This compound may function as an HDAC inhibitor, a class of drugs that have shown promise in cancer treatment by altering gene expression and inducing cell cycle arrest in cancer cells .
  • Targeting Specific Enzymes : Studies have demonstrated that related compounds can selectively inhibit enzymes involved in tumor progression, which suggests that this compound may share similar mechanisms of action.

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial effects. Research has shown that derivatives of sulfonamide compounds can inhibit bacterial growth, making this compound a candidate for further studies in antibiotic development .

The biological activity of this compound can be evaluated using various assays:

  • In Vitro Cell Viability Assays : These assays measure the cytotoxic effects of the compound on cancer cell lines.
  • Enzyme Inhibition Assays : These tests assess the ability of the compound to inhibit specific enzymes related to disease pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the phenylethyl and sulfonamide groups can significantly affect its biological activity. For instance, variations in substituents on the phenyl ring can lead to changes in potency against cancer cells or bacteria .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • A study highlighted the synthesis of various sulfonamide derivatives and their evaluation as potential anticancer agents, indicating that modifications to the amino groups can enhance selectivity and potency against specific cancer types.
  • Another research effort involved computational modeling to predict the bioactivity and toxicity profiles of related compounds, demonstrating that many derivatives meet Lipinski's rule of five, suggesting favorable drug-like properties .

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid involves its interaction with specific molecular targets. The phenylethylamine moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 4-oxo-4-(substituted phenylamino)butanoic acid derivatives. Key analogues differ in substituents on the phenyl ring or the amino-sulfonyl side chain, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight Substituent Features Biological Activity/Notes References
4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid (Target) C₁₉H₂₁N₂O₅S 397.45 g/mol -SO₂NH-(2-phenylethyl) at para position Hypothesized anti-inflammatory/antibacterial
4-Oxo-4-(p-tolylamino)butanoic acid C₁₁H₁₃NO₃ 207.23 g/mol -NH-(4-methylphenyl) Used in metal coordination studies
4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid C₁₁H₁₀F₃NO₃ 261.20 g/mol -NH-(3-CF₃-phenyl) Enhanced lipophilicity; potential enzyme inhibitor
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 g/mol -Br at para position; thienylmethyl side chain Antibacterial candidate (unpublished data)
4-(Benzylamino)-4-oxobutanoic acid C₁₁H₁₃NO₃ 207.23 g/mol -NH-benzyl Low ulcerogenicity; anti-inflammatory

Physicochemical Properties

  • Solubility: Sulfonamide groups (e.g., in the target compound) increase polarity and aqueous solubility compared to alkyl-substituted derivatives like 4-(p-tolylamino)butanoic acid .
  • Lipophilicity : Fluorinated or brominated derivatives (e.g., ) display higher logP values, favoring blood-brain barrier penetration.

Therapeutic Potential

  • Anti-Inflammatory Agents : Derivatives with sulfonamide groups show promise in reducing inflammation without ulcerogenic side effects .
  • Antibacterial Agents : Thienyl- and bromophenyl-substituted variants demonstrate activity against Gram-positive pathogens .

Biological Activity

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • Molecular Formula : C22H22N4O5S3
  • Molecular Weight : 518.63 g/mol
  • CAS Number : 815660-54-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cell signaling pathways.

Key Mechanisms:

  • Inhibition of Protein Targets : The compound has been shown to inhibit specific proteins that play crucial roles in cancer cell proliferation and survival. For instance, it may interact with the HSET (KIFC1) protein, which is involved in mitotic spindle formation.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells.

Biological Activity Data Table

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cell lines
Protein InhibitionInhibits HSET protein activity
Antioxidant EffectsReduces oxidative stress

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results showed significant cytotoxicity against breast and prostate cancer cells, with IC50 values in the micromolar range. This suggests that the compound has potential as a chemotherapeutic agent.

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, indicating a potential mechanism for inducing apoptosis through oxidative stress pathways. The study also noted that the compound's interaction with HSET resulted in altered cellular morphology consistent with disrupted mitotic processes.

Research Findings

  • Stability and Pharmacokinetics : Research indicates that the compound has a favorable half-life in plasma, suggesting good stability and potential for therapeutic use.
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents may enhance its efficacy, as observed in preliminary combination studies.
  • Toxicity Profile : Early assessments suggest a manageable toxicity profile; however, further studies are required to fully understand its safety in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide formation and ketone functionalization. A common approach is Friedel-Crafts acylation to introduce the aryl ketone moiety, followed by sulfonylation using 2-phenylethylamine. Key intermediates include the sulfonyl chloride derivative of 4-aminophenyl and the Michael adduct formed during ketone functionalization. Optimization of coupling reagents (e.g., EDC/HOBt) for amide bond formation is critical to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural validation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, particularly for verifying the sulfonamide linkage and keto-enol tautomerism. Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbonyl groups.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1300 cm1^{-1} (S=O stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays targeting sulfonamide-sensitive enzymes like carbonic anhydrase or proteases. Use fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity). Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and antimicrobial disk diffusion tests (against Gram+/Gram- bacteria) provide initial activity profiles .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonamide functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Use directing groups (e.g., nitro or methoxy) on the phenyl ring to favor sulfonylation at the para position. Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent choice. For example, bulky bases like DIPEA minimize undesired ortho substitution .

Q. What conflicting data exist regarding the compound’s biological activity, and how can these discrepancies be resolved?

  • Methodological Answer : Contradictory IC50_{50} values in enzyme inhibition assays (e.g., 12.5 µM vs. 25 µM) may arise from assay conditions (pH, buffer composition) or enzyme isoforms. Resolve by:

  • Standardizing protocols (e.g., fixed substrate concentrations, controlled temperature).
  • Using isoform-specific recombinant enzymes.
  • Validating results with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic activity assays) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Enhance solubility via prodrug formation (e.g., esterification of the carboxylic acid) or nanoformulation (liposomes, polymeric nanoparticles). Pharmacokinetic profiling in rodent models assesses absorption and half-life. Adjust logP values (via substituent modification) to balance hydrophilicity and membrane permeability .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the phenyl ring for nucleophilic aromatic substitution (NAS). Substituent effects are quantified using Hammett σ constants. For example, electron-donating groups (e.g., -OCH3_3) para to the sulfonamide reduce NAS rates, while electron-withdrawing groups (e.g., -NO2_2) enhance reactivity. Computational tools (e.g., Gaussian) model transition states to predict reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.